Epanorin
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Overview
Description
Epanorin is a leucine derivative.
Scientific Research Applications
1. Cardiovascular Benefits
Eicosapentaenoic acid (EPA), a form of Epanorin, has shown promise in preventing major coronary events. A study in Japan found that long-term use of EPA significantly reduced major coronary events, including non-fatal coronary events, in hypercholesterolemic patients (Yokoyama et al., 2007). Additionally, EPA combined with statin therapy improved endothelial dysfunction in coronary artery disease patients (Toyama et al., 2014).
2. Neurodegenerative and Psychiatric Applications
EPA has been used in the treatment of several psychiatric and neurodegenerative diseases due to its anti-inflammatory and neuroprotective effects. Clinical trials showed significant improvement in depressive symptoms and potential efficacy in treating schizophrenia and Huntington's disease (Song & Zhao, 2007).
3. Antimicrobial and Antitumor Properties
This compound, along with other lichen natural products, was synthesized and assessed for bioactivity. Rhizocarpic acid showed antibacterial properties and possessed selective antitumor activity, suggesting potential applications in antimicrobial and cancer treatments (James et al., 2023).
4. Potential in Treating Metabolic Syndrome
EPA treatment significantly reduced levels of serum amyloid A-low-density lipoprotein (SAA–LDL) and improved arterial stiffness in patients with metabolic syndrome. This suggests that EPA could reduce cardiovascular disease development in such patients (Satoh et al., 2009).
5. Impact on Stroke Recurrence
EPA showed a reduction in the recurrence of stroke in hypercholesterolemic patients receiving low-dose statin therapy, indicating its potential benefit in stroke prevention (Tanaka et al., 2008).
Properties
CAS No. |
18463-10-0 |
---|---|
Molecular Formula |
C25H25NO6 |
Molecular Weight |
435.476 |
IUPAC Name |
methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1 |
InChI Key |
IBSRGCBHIASQMQ-BKBKCADHSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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